(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine
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Overview
Description
(NE)-N-(2-bicyclo[321]octanylidene)hydroxylamine is a compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine typically involves the use of bicyclo[3.2.1]octane derivatives as starting materials. One common method is the oxidative dearomatization-induced [5+2] cascade approach, which allows for the formation of diversely functionalized bicyclo[3.2.1]octane skeletons . Another method involves the double Michael addition to cyclic dienones, which provides a straightforward route to 8-disubstituted bicyclo[3.2.1]octane-3-ones .
Industrial Production Methods
Industrial production of this compound may involve the use of highly efficient catalyst systems, such as enantiomerically pure diaminocyclohexane and Ni(OAc)2, to catalyze the cascade Michael-Henry reaction of various diones and substituted nitroalkenes . This method ensures high yields and excellent stereoselectivities.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents for oxidative dearomatization and nucleophiles for Michael addition reactions. The reaction conditions often involve the use of solvents that can stabilize the intermediates formed during the reactions .
Major Products Formed
The major products formed from these reactions include functionalized bicyclo[3.2.1]octane derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism by which (NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved in these interactions are often related to the compound’s ability to undergo specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound is structurally similar and is used in the synthesis of tropane alkaloids.
Bicyclo[3.3.1]nonane: Another bicyclic compound with similar synthetic applications.
Bicyclo[3.2.1]octanoid neolignans: These compounds are found in plants and have unique biological activities.
Uniqueness
(NE)-N-(2-bicyclo[321]octanylidene)hydroxylamine is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
31483-97-3 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c10-9-8-4-2-6-1-3-7(8)5-6/h6-7,10H,1-5H2/b9-8+ |
InChI Key |
BCTNLASZDQVROJ-CMDGGOBGSA-N |
Isomeric SMILES |
C1CC\2CC1CC/C2=N\O |
Canonical SMILES |
C1CC2CC1CCC2=NO |
Origin of Product |
United States |
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